5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12) |
InChI Key |
LPASOSBSMAGZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine derivatives with chloroacetyl chloride, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes chlorination, amination, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- The target compound’s NH protons in the carboxamide group are expected to resonate at δ ~10–11 ppm (similar to 8a in , δ 10.58 ppm ), distinct from carboxylic acid protons (δ ~12–13 ppm in ).
- Chlorine’s electron-withdrawing effect deshields adjacent protons, as seen in 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (δ 8.89 ppm for HetH ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide?
- The synthesis typically involves palladium-catalyzed cross-coupling reactions or halogenation of the pyrrolopyridine core. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can react with phenylacetylene under Sonogashira conditions to introduce substituents . Subsequent hydrolysis or amidation steps yield the carboxamide derivative. Key intermediates are purified via silica gel flash chromatography (e.g., heptane/ethyl acetate 8:2) .
Q. How is structural characterization performed for this compound?
- 1H NMR is critical for confirming regiochemistry and substitution patterns. Peaks in DMSO-d6 at δ 12.40 (NH) and aromatic protons between δ 7.42–8.39 ppm are characteristic of pyrrolopyridine derivatives . Single-crystal X-ray diffraction (e.g., R factor = 0.052) provides definitive confirmation of the crystal structure .
Q. What purification techniques are recommended for intermediates?
- Silica gel flash column chromatography with gradient elution (heptane:ethyl acetate or dichloromethane:methanol) is standard . For polar intermediates, reverse-phase HPLC may be employed. Purity (>98%) is validated via HPLC and mass spectrometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?
- Replace the chloro group with bromo, methoxy, or aryl substituents and evaluate inhibitory activity against kinases like BRAF or JAK2. For example, N-{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide (PLX-4720) shows potent kinase inhibition, suggesting the 3-carboxamide moiety is critical . Use in vitro kinase assays (IC50 determination) and cellular proliferation studies to validate SAR .
Q. What computational methods aid in reaction optimization?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Coupled with machine learning, these methods identify optimal conditions (e.g., solvent, catalyst loading) to reduce trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational and experimental data to accelerate reaction design .
Q. How to resolve contradictions in reported synthetic yields?
- Discrepancies often arise from variations in catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) or reaction scales. Use design of experiments (DoE) to systematically evaluate factors like temperature, stoichiometry, and solvent polarity . For example, a Plackett-Burman design can identify critical variables affecting yield in Sonogashira couplings .
Q. What strategies address instability during storage or synthesis?
- The compound’s sensitivity to light/moisture necessitates storage under inert atmospheres (argon) at –20°C. During synthesis, avoid protic solvents and use scavengers (e.g., molecular sieves) to suppress decomposition. Lyophilization improves stability for biological assays .
Q. How to validate biological targets in cellular models?
- Use CRISPR-Cas9 knockout or RNAi to silence candidate kinases (e.g., BRAF) in cell lines. Compare the compound’s efficacy in wild-type vs. knockout models via Western blot (phosphorylation status) and apoptosis assays (Annexin V staining) .
Q. What analytical methods resolve complex reaction mixtures?
- Hyphenated techniques like LC-MS/MS or 2D NMR (HSQC, HMBC) differentiate regioisomers. For example, 13C NMR distinguishes C-5 chloro vs. C-7 chloro isomers based on distinct carbonyl shifts (~165–170 ppm) .
Methodological Tables
Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 5-Bromo-3-iodo-pyrrolopyridine | Pd(PPh3)4, CuI, DMF, 80°C | 51% | |
| 3-Carboxamide derivative | NH3/MeOH, 60°C, 12h | 65% |
Table 2. Common Analytical Challenges and Solutions
| Challenge | Solution | Technique |
|---|---|---|
| Regioisomer discrimination | 2D NMR (NOESY, HMBC) | |
| Low solubility in NMR solvents | Use DMSO-d6 with heating (60°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
